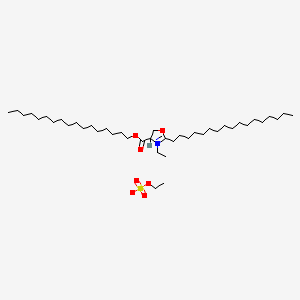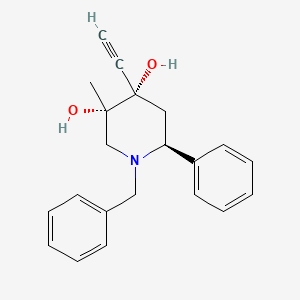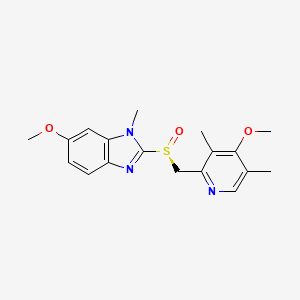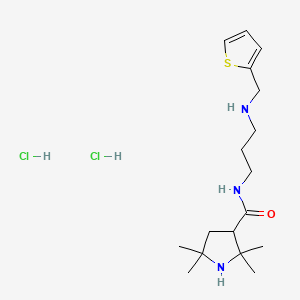
3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-N-(3-((2-thienylmethyl)amino)propyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-thienylmethyl)propylenediamine 2HCl is a synthetic organic compound that may have applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-thienylmethyl)propylenediamine 2HCl likely involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thienylmethyl group, and the coupling of these components with the propylenediamine backbone. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, ensuring consistent quality and yield. This may include the use of large-scale reactors, continuous flow systems, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-thienylmethyl)propylenediamine 2HCl may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states or products.
Reduction: Reduction reactions may alter the functional groups or overall structure of the compound.
Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted analogs.
Aplicaciones Científicas De Investigación
1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-thienylmethyl)propylenediamine 2HCl may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible therapeutic applications, such as in drug development or as a pharmacological agent.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-thienylmethyl)propylenediamine 2HCl would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other pyrrolidine derivatives, thienylmethyl-containing compounds, and propylenediamine-based molecules. Examples include:
- 1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-furylmethyl)propylenediamine
- 1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-phenylmethyl)propylenediamine
Propiedades
Número CAS |
93798-94-8 |
|---|---|
Fórmula molecular |
C17H31Cl2N3OS |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
2,2,5,5-tetramethyl-N-[3-(thiophen-2-ylmethylamino)propyl]pyrrolidine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H29N3OS.2ClH/c1-16(2)11-14(17(3,4)20-16)15(21)19-9-6-8-18-12-13-7-5-10-22-13;;/h5,7,10,14,18,20H,6,8-9,11-12H2,1-4H3,(H,19,21);2*1H |
Clave InChI |
BJBCRUNXBNUNFK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(N1)(C)C)C(=O)NCCCNCC2=CC=CS2)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


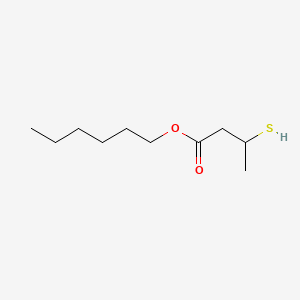
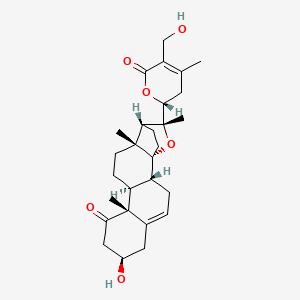
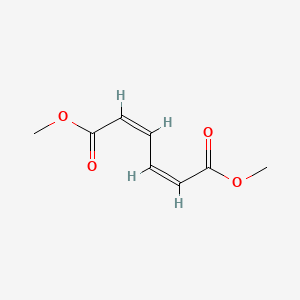
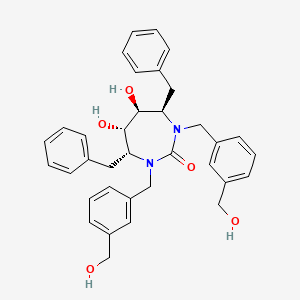
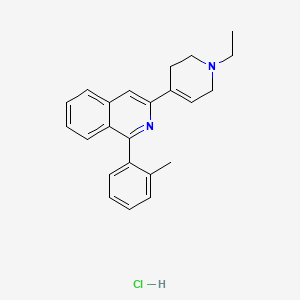
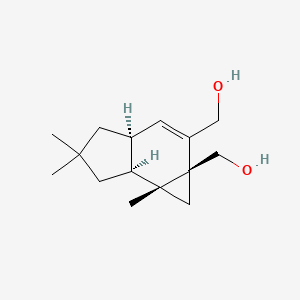
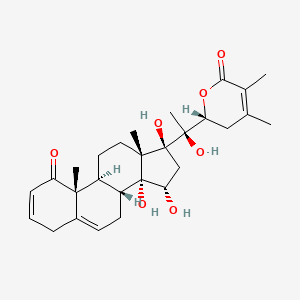
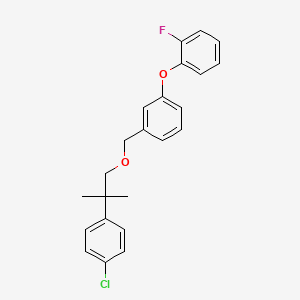
![N-(2-hydroxyethyl)-N-methyl-4-[piperidin-4-ylidene(quinolin-8-yl)methyl]benzamide](/img/structure/B15192800.png)


